Moxalactam diammonium is a synthetic beta-lactam antibiotic that belongs to the class of 1-oxacephems. It exhibits a broad spectrum of antibacterial activity, particularly effective against various strains of bacteria, including some resistant to other antibiotics. Moxalactam is notable for its unique structure, which differentiates it from traditional cephalosporins, and it is typically administered via intravenous or intramuscular routes. The compound's pharmacokinetics indicate a longer elimination half-life compared to first- and second-generation cephalosporins, making it suitable for treating a range of infections, including those affecting the respiratory tract, urinary tract, and intra-abdominal infections .
Moxalactam diammonium is classified as a beta-lactam antibiotic, a group known for its mechanism of action that involves inhibiting bacterial cell wall synthesis. Its chemical formula is , and it is often encountered in its diammonium salt form. This compound is derived from modifications of penicillin and cephalosporin structures, specifically designed to enhance its antibacterial properties while reducing susceptibility to beta-lactamase enzymes .
Methods and Technical Details
The synthesis of moxalactam diammonium involves several critical steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.
Structure and Data
Moxalactam diammonium features a complex molecular structure characterized by:
The structural formula can be represented as follows:
The presence of nitrogen atoms in the structure contributes to its interaction with bacterial enzymes, which is crucial for its mechanism of action .
Reactions and Technical Details
Moxalactam can undergo various chemical reactions typical of beta-lactams:
These reactions are critical for understanding both the therapeutic potential and limitations of moxalactam in clinical settings.
Process and Data
Moxalactam exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. The mechanism involves:
The broad-spectrum activity includes effectiveness against both Gram-positive and Gram-negative bacteria, including some strains resistant to other antibiotics .
Physical Properties
Chemical Properties
These properties are essential for formulating moxalactam for clinical use.
Moxalactam diammonium has several scientific uses:
Moxalactam diammonium (chemically designated as the diammonium salt of 7β-[2-carboxy-2-(4-hydroxyphenyl)acetamido]-7α-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-1-oxa-1-dethia-3-cephem-4-carboxylic acid) represents a synthetic oxacephem antibiotic. Its core structure substitutes the sulfur atom at the 1-position of traditional cephalosporins with oxygen, creating a 1-oxa-β-lactam framework [1] [2]. This oxygen-for-sulfur exchange enhances β-lactam ring stability against enzymatic hydrolysis while retaining the bicyclic cephem system essential for target binding. The 7α-methoxy group (-OCH₃) sterically hinders access of β-lactamases to the amide bond, conferring resistance to extended-spectrum β-lactamases (ESBLs) [3]. The C-3 side chain features a (1-methyl-1H-tetrazol-5-yl)thiomethyl group, which optimizes pharmacokinetic properties and broadens Gram-negative coverage [1] [4].
Table 1: Comparative Structural Features of Moxalactam vs. Classical β-Lactams
Structural Element | Moxalactam Diammonium | Cephalosporin (e.g., Cefotaxime) | Penicillin (e.g., Piperacillin) |
---|---|---|---|
Core Ring System | 1-Oxa-dethiacephem (O at S1 position) | Cephem (S at S1 position) | Penam (thiazolidine + β-lactam) |
7α/6α Substituent | Methoxy group (-OCH₃) | Hydrogen | Variable (e.g., H or CH₃) |
C-3/C-2 Side Chain | (1-Methyltetrazol-5-yl)thiomethyl | Variable functional groups | Thiazolidine ring |
β-Lactamase Stability | High (due to 7α-OCH₃ and 1-O replacement) | Moderate to low | Low |
The diammonium counterion enhances aqueous solubility, critical for parenteral formulations. This modification does not alter the pharmacophore but facilitates dissolution at physiological pH [2]. Spectroscopic analyses (NMR, X-ray crystallography) confirm the 6R,7R absolute stereochemistry, which is essential for binding to penicillin-binding proteins (PBPs) [1].
While moxalactam is synthetically produced, its design exploits biochemical insights from Pseudomonas spp., which employ sophisticated enzymatic machinery for β-lactam resistance and peptide metabolism. Pseudomonas produces chromosomally encoded AmpC β-lactamase, a serine hydrolase that cleaves β-lactam antibiotics. Moxalactam’s 7α-methoxy group and oxacephem core sterically hinder AmpC binding, reducing hydrolysis rates by >100-fold compared to cephalosporins [5].
Pseudomonas also secretes metallopeptidases (e.g., AprX, a zinc-dependent alkaline peptidase) during low-temperature growth in nutrient-rich environments like dairy substrates [7]. AprX (alkaline metallopeptidase gene) cleaves peptide bonds via a Zn²⁺-activated water molecule. Though AprX primarily targets casein, its catalytic mechanism (base-assisted nucleophilic attack) parallels β-lactamase action. Moxalactam’s C-7 acyl side chain – derived from (4-hydroxyphenyl)malonic acid – mimics peptide substrates, potentially allowing competitive inhibition of such peptidases [7].
Table 2: Key Enzymatic Systems in Pseudomonas spp. Relevant to β-Lactam Design
Enzyme | Class | Catalytic Mechanism | Moxalactam Interaction |
---|---|---|---|
AmpC β-Lactamase | Serine hydrolase | Nucleophilic serine attacks β-lactam | Steric hindrance from 7α-OCH₃ reduces acylation |
AprX | Zinc metallopeptidase | Zn²⁺ activates H₂O for amide hydrolysis | C-7 malonyl side chain may mimic peptide substrates |
PBP3 | Transpeptidase | Acylation by β-lactams | High affinity due to optimized C-3/C-7 substituents |
The (4-hydroxyphenyl)malonamide side chain at C-7 is structurally analogous to non-ribosomal peptides (NRPs) assembled by Pseudomonas spp. NRPSs are modular megaenzymes that activate, modify, and condense amino acids without ribosomal involvement. Each module contains adenylation (A), thiolation (T), and condensation (C) domains [7].
Moxalactam’s biosynthesis incorporates synthetic precursors mirroring NRPS products:
Table 3: NRPS-Like Steps in Moxalactam Side Chain Assembly
NRPS Domain | Biological Function | Chemical Synthesis Equivalent |
---|---|---|
Adenylation (A) | Activates amino acid/carboxylate as acyl-AMP | Oxalyl chloride forms mixed anhydride |
Thiolation (T) | Carrier protein tethering via thioester | Ethyl thioesters as transient intermediates |
Condensation (C) | Catalyzes amide bond formation | Nucleophilic acyl substitution on β-lactam core |
Pseudomonads utilize NRPS pathways for siderophores (e.g., pyoverdine), which incorporate hydroxyphenyl derivatives similar to moxalactam’s aryl moiety. This evolutionary conservation underscores the pharmacophore’s bioactivity against Pseudomonas efflux systems [5] [7].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3